

GNA002 (Recombinant Human GNAO1 Protein)

Technical Support Center

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Compound of Interest

Compound Name: GNA002

Cat. No.: B2620272

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GNA002**, our recombinant human GNAO1 protein.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **GNA002**?

A1: Proper storage of **GNA002** is critical to maintain its stability and activity. We recommend the following storage conditions based on intended use and duration:

Storage Type	Temperature	Duration	Buffer Conditions (Recommended)	Special Instructions
Short-Term	4°C (on ice)	Up to 24 hours	Provided shipping buffer or a similar buffer containing glycerol	Ideal for immediate use in experiments to avoid freeze-thaw cycles. [1]
Long-Term	-80°C	Up to 12 months	Aliquot into single-use volumes in a buffer containing at least 20% glycerol	Avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity. [2]

Q2: My **GNA002** protein has precipitated after thawing. What should I do?

A2: Protein precipitation upon thawing can be caused by several factors. Here are some troubleshooting steps:

- **Centrifugation:** Gently centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes at 4°C) to pellet the precipitate. Use the supernatant for your experiment, but be aware that the protein concentration will be lower than initially stated.
- **Buffer Composition:** The precipitation may be due to the buffer composition. If you have diluted the protein in a new buffer, ensure it is compatible and at an appropriate pH.
- **Avoid Vortexing:** Do not vortex the protein solution as this can cause aggregation and precipitation. Mix gently by pipetting up and down.

Q3: I am observing lower than expected activity in my assay. What could be the cause?

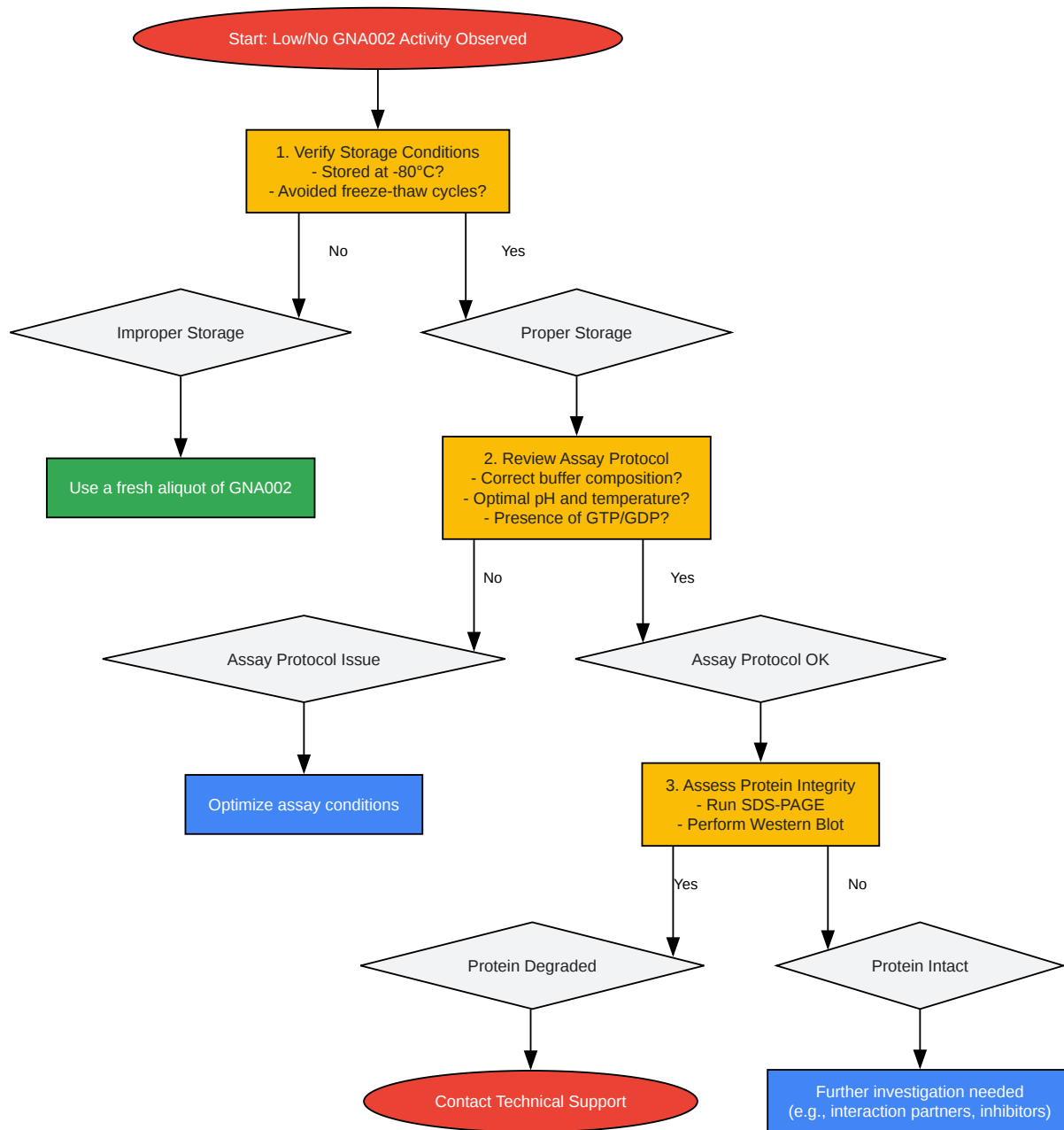
A3: A decrease in **GNA002** activity can be linked to several factors related to its stability and handling:

- **Improper Storage:** Verify that the protein has been stored at the recommended temperature and that it has not undergone multiple freeze-thaw cycles.[\[2\]](#)
- **Protein Degradation:** If the protein was stored for an extended period, even at -80°C, some degradation might have occurred.
- **Assay Conditions:** Ensure that your assay buffer, pH, and temperature are optimal for GNAO1 activity. GNAO1 is a GTP-binding protein, and its activity is dependent on the presence of guanine nucleotides.[\[3\]](#)[\[4\]](#)

Troubleshooting Guides

Guide 1: Investigating Loss of GNA002 Activity

This guide provides a systematic approach to troubleshooting the loss of **GNA002** activity in your experiments.



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Caption: Troubleshooting workflow for low **GNA002** activity.

Guide 2: Experimental Protocol for Assessing Protein Stability

To assess the stability of **GNA002** under your specific experimental conditions, we recommend a simple thermal shift assay (Differential Scanning Fluorimetry).

Principle: This method measures the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during unfolding. The melting temperature (T_m) is an indicator of protein stability.

Materials:

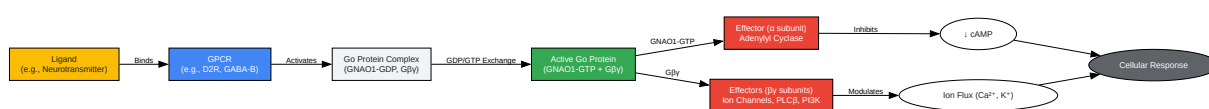
- **GNA002** protein
- SYPRO Orange dye (or similar)
- Quantitative PCR (qPCR) instrument with a thermal ramping feature
- Buffers to be tested

Methodology:

- Prepare Protein-Dye Master Mix: Dilute **GNA002** to a final concentration of 2 μ M in your buffer of interest. Add SYPRO Orange dye to a final concentration of 5X.
- Aliquot into qPCR Plate: Aliquot 20 μ L of the master mix into the wells of a qPCR plate.
- Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
- Thermal Ramping: Place the plate in the qPCR instrument. Set the instrument to monitor fluorescence while increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
- Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the T_m . A higher T_m indicates greater protein stability in that buffer condition.

GNAO1 Signaling Pathway

GNAO1 is the alpha subunit of the Go heterotrimeric G-protein and is a key transducer in various transmembrane signaling systems.[5] It primarily functions downstream of G-protein coupled receptors (GPCRs).[3][4]



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Caption: Simplified GNAO1 signaling pathway.

Upon activation by a ligand-bound GPCR, the GNAO1 subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[3][4] The activated GNAO1-GTP and the free Gβγ dimer can then modulate the activity of various downstream effectors. A primary role of GNAO1 is the inhibition of adenylyl cyclase, which results in decreased intracellular cAMP levels.[6][7] The Gβγ subunits can also regulate effectors such as ion channels, phospholipase C-β (PLCβ), and phosphoinositide-3-kinase (PI3K).[6]

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